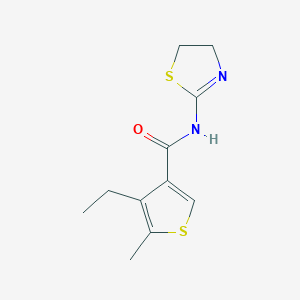
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as EMDTQ and is a derivative of tetrahydroquinoline.
Mechanism of Action
The exact mechanism of action of EMDTQ is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EMDTQ has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antibacterial and antifungal activities.
Biochemical and Physiological Effects
EMDTQ has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which could make it useful in the treatment of oxidative stress-related diseases. EMDTQ has also been shown to reduce the levels of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
EMDTQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, EMDTQ has been shown to have a wide range of biological activities, which makes it useful for studying various biological processes.
However, there are also some limitations to using EMDTQ in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. In addition, EMDTQ has been reported to exhibit some cytotoxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on EMDTQ. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields of research. Another potential direction is to explore its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the advantages and limitations of using EMDTQ in lab experiments.
Synthesis Methods
The synthesis of EMDTQ involves the condensation of 2,3-dimethyl-1,4-quinone with 4-methylaniline followed by reduction with sodium borohydride. This method has been reported to yield EMDTQ with high purity and yield.
Scientific Research Applications
EMDTQ has been studied extensively for its potential applications in various fields of research. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. In addition, EMDTQ has been shown to have potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-5-18-15(4)20(21-16-9-6-13(2)7-10-16)17-12-14(3)8-11-19(17)22-18/h6-12,15,18,20-22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCVMHJVPEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=C(N1)C=CC(=C2)C)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)





![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)